molecular formula C22H18N2S B2865311 2-Benzyl-4-(benzylsulfanyl)quinazoline CAS No. 303149-20-4

2-Benzyl-4-(benzylsulfanyl)quinazoline

Cat. No.: B2865311
CAS No.: 303149-20-4
M. Wt: 342.46
InChI Key: LPLKJDLCJURWMA-UHFFFAOYSA-N
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Description

2-Benzyl-4-(benzylsulfanyl)quinazoline is an organic compound with the molecular formula C₂₂H₁₈N₂S It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-(benzylsulfanyl)quinazoline typically involves the reaction of 2-aminobenzylamine with benzyl chloride in the presence of a base to form the intermediate 2-benzylquinazoline. This intermediate is then reacted with benzyl mercaptan under basic conditions to yield the final product.

  • Step 1: Formation of 2-Benzylquinazoline

      Reactants: 2-aminobenzylamine, benzyl chloride

      Conditions: Base (e.g., sodium hydroxide), solvent (e.g., ethanol), reflux

      Reaction: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{NH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{N}(\text{C}_6\text{H}_5)\text{CH}_2 ]

  • Step 2: Formation of this compound

      Reactants: 2-benzylquinazoline, benzyl mercaptan

      Reaction: [ \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{N}(\text{C}_6\text{H}_5)\text{CH}_2 + \text{C}_6\text{H}_5\text{CH}_2\text{SH} \rightarrow \text{C}_6\text{H}_4(\text{NH}_2)\text{CH}_2\text{N}(\text{C}_6\text{H}_5)\text{CH}_2\text{S}(\text{C}_6\text{H}_5) ]

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-(benzylsulfanyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinazoline ring can be reduced under specific conditions.

    Substitution: The benzyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones

    Reduction: Reduced quinazoline derivatives

    Substitution: Various substituted quinazoline derivatives

Scientific Research Applications

2-Benzyl-4-(benzylsulfanyl)quinazoline has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in cancer research due to its ability to interact with biological targets.

    Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigated for its interactions with enzymes and proteins, providing insights into biochemical pathways.

    Industrial Applications: Potential use in the development of new catalysts or as intermediates in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Benzylquinazoline: Lacks the benzylsulfanyl group, which may result in different biological activity and chemical reactivity.

    4-(Benzylsulfanyl)quinazoline: Lacks the benzyl group at the 2-position, potentially affecting its binding properties and reactivity.

    2-Phenylquinazoline: Similar structure but with a phenyl group instead of a benzyl group, leading to different steric and electronic effects.

Uniqueness

2-Benzyl-4-(benzylsulfanyl)quinazoline is unique due to the presence of both benzyl and benzylsulfanyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-benzyl-4-benzylsulfanylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2S/c1-3-9-17(10-4-1)15-21-23-20-14-8-7-13-19(20)22(24-21)25-16-18-11-5-2-6-12-18/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLKJDLCJURWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=N2)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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